CoM-S-S-CoB(4-)
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Overview
Description
CoM-S-S-CoB(4-) is the tetraanion of CoM-S-S-CoB. It is a conjugate base of a CoM-S-S-CoB.
Scientific Research Applications
Catalysis in Methanogenesis
- A study by Pelmenschikov et al. (2002) investigated the mechanism for methane formation in methyl-coenzyme M reductase (MCR), focusing on the role of CoM-S-S-CoB(4-) in this process. They used hybrid density functional methods and chemical models, revealing the formation of a methyl radical and its subsequent reaction with the CoB thiol group, forming methane.
Methyl-Coenzyme M Reductase Studies
- Research by Pelmenschikov and Siegbahn (2003) provided insights into the catalytic mechanism of methyl-coenzyme M reductase. Their study, focusing on the oxidation and reduction processes involving CoM and CoB, suggests an activation energy of around 10 kcal/mol for the final step in the reaction sequence, implying the importance of CoM-S-S-CoB(4-) in methanogenesis.
Methane Formation from Methyl-Coenzyme M
- Ankel-Fuchs and Thauer (1986) explored methane formation from methyl-coenzyme M in a system containing methyl-coenzyme M reductase, component B, and reduced cobalamin. Their findings indicated that cob(III)alamin could serve as an electron donor for the enzymatic reduction of methyl-CoM to methane, highlighting the role of CoM-S-S-CoB(4-) in this process (Ankel-Fuchs & Thauer, 1986).
Properties
Molecular Formula |
C13H22NO10PS3-4 |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
(2S,3R)-3-phosphonatooxy-2-[7-(2-sulfonatoethyldisulfanyl)heptanoylamino]butanoate |
InChI |
InChI=1S/C13H26NO10PS3/c1-10(24-25(18,19)20)12(13(16)17)14-11(15)6-4-2-3-5-7-26-27-8-9-28(21,22)23/h10,12H,2-9H2,1H3,(H,14,15)(H,16,17)(H2,18,19,20)(H,21,22,23)/p-4/t10-,12+/m1/s1 |
InChI Key |
OBGQLHXSMIBYLN-PWSUYJOCSA-J |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-] |
Canonical SMILES |
CC(C(C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-] |
Synonyms |
12-aza-13-carboxy-14-hydroxy-11-oxo-3,4-dithiapentadecanesulfonic acid 14-phosphate CoB-S-S-CoM |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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